molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

4-Chloro-isatoic anhydride

Cat. No. B1580710
Key on ui cas rn: 40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
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Patent
US05795984

Procedure details

According to the sa manner as in Example 3, except that the flask was changed to 500 ml flask, 70 g of water, 280 g of toluene and 35 g of 4-chloroanthranilic acid were in place of 53 g of water and 2.8 g of laurylpyridinium chloride, and that the reaction temperature was maintained at 15°-25° C., 41.0 g of 7-chloroisatoic anhydride (purity: 94%) was obtained.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
53 g
Type
reactant
Reaction Step Three
Name
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=CC=1.[Cl:8][C:9]1[CH:10]=[C:11]([NH2:18])[C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=[O:14].[OH2:19]>[Cl-].C([N+]1C=CC=CC=1)CCCCCCCCCCC>[CH:17]1[C:9]([Cl:8])=[CH:10][C:11]2[NH:18][C:1]([O:14][C:13](=[O:15])[C:12]=2[CH:16]=1)=[O:19] |f:3.4|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was changed to 500 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
that the reaction temperature was maintained at 15°-25° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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